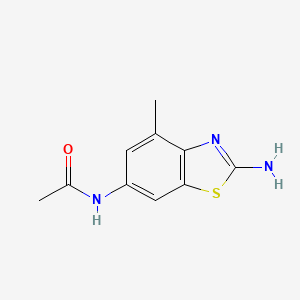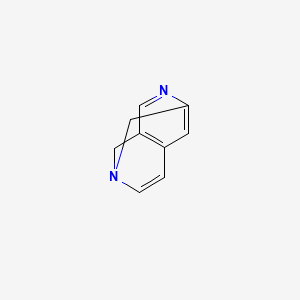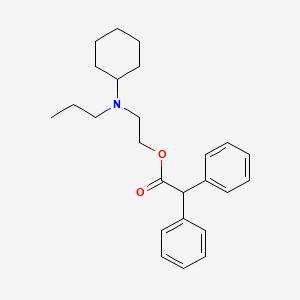
Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diphenylacetic acid moiety esterified with a 2-(cyclohexylpropylamino)ethyl group. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester typically involves the esterification of diphenylacetic acid with 2-(cyclohexylpropylamino)ethanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amines.
Wissenschaftliche Forschungsanwendungen
Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release diphenylacetic acid and 2-(cyclohexylpropylamino)ethanol, which may interact with enzymes or receptors in biological systems. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, diphenyl-, 2-(cyclohexylethylamino)ethyl ester
- Diphenylacetic acid 2-[(3-cyclohexylpropyl)amino]ethyl ester
Comparison
Compared to similar compounds, acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester exhibits unique reactivity due to the presence of the cyclohexylpropylamino group. This structural feature enhances its ability to undergo specific chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
21505-34-0 |
|---|---|
Molekularformel |
C25H33NO2 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
2-[cyclohexyl(propyl)amino]ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C25H33NO2/c1-2-18-26(23-16-10-5-11-17-23)19-20-28-25(27)24(21-12-6-3-7-13-21)22-14-8-4-9-15-22/h3-4,6-9,12-15,23-24H,2,5,10-11,16-20H2,1H3 |
InChI-Schlüssel |
LNXXYKIYUVESET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



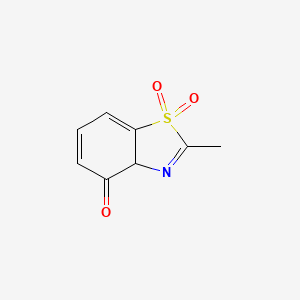
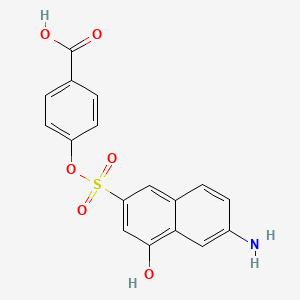
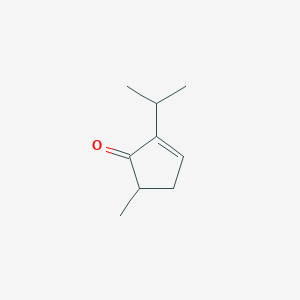
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)

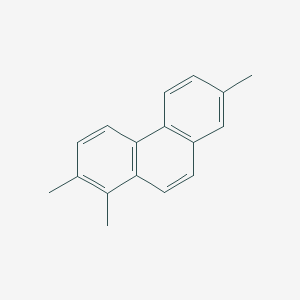
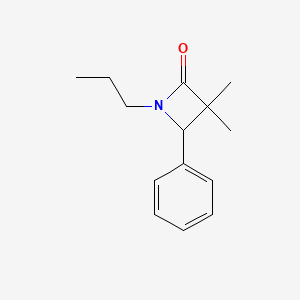
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)
